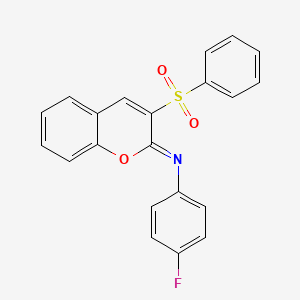

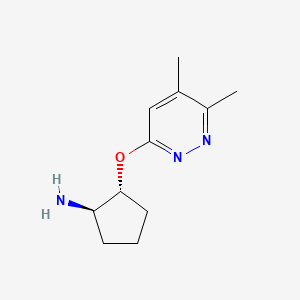

![molecular formula C15H11ClF3NS B2385288 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 321430-93-7](/img/structure/B2385288.png)

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine (C16H11ClF3NS) is a novel organic compound that has recently been studied for its potential applications in organic synthesis and drug development. It is a member of the class of compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring structure with nitrogen as the heteroatom. This compound has a unique structure, with a trifluoromethyl group and a sulfanyl group attached to the pyridine ring. Due to its unique structure, 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further study.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound due to its unique structure. It may inhibit specific inflammatory pathways, making it a candidate for novel drug development .

- Anticancer Properties : Investigations suggest that 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine could interfere with cancer cell growth or metastasis. Further studies are needed to validate its efficacy .

Agricultural Science

- Pesticides and Herbicides : The trifluoromethyl group in this compound contributes to its herbicidal activity. Researchers study its effectiveness against specific plant pests and weeds .

Materials Science

- Organic Semiconductors : The electron-withdrawing properties of the trifluoromethyl group make this compound interesting for organic electronics. It could serve as a building block for semiconducting materials in optoelectronic devices .

Environmental Chemistry

- Degradation Studies : Scientists investigate the fate of this compound in the environment. Its persistence, transformation, and potential impact on ecosystems are essential areas of study .

Analytical Chemistry

- Chromatographic Applications : Researchers use 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses .

Pharmacokinetics and Metabolism

- Metabolite Identification : Investigating the metabolic fate of this compound in living organisms helps understand its safety profile and potential drug interactions .

Chemical Synthesis

- Building Block for Organic Synthesis : Chemists utilize this compound as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse transformations .

Computational Chemistry and Molecular Modeling

- Quantum Mechanical Studies : Researchers employ computational methods to explore the electronic structure, reactivity, and bonding patterns of this compound. Insights gained aid in predicting its behavior in various environments .

Propiedades

IUPAC Name |

3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSCKNHTLDUOCK-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

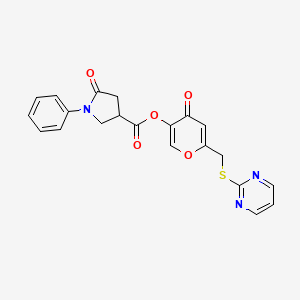

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

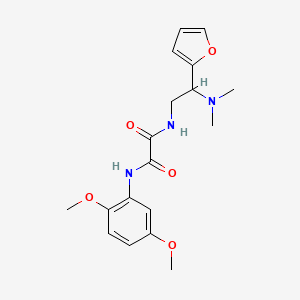

![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)

![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)